molecular formula C19H16F3NO4 B2932595 ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE CAS No. 1794799-10-2

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE

Cat. No.: B2932595
CAS No.: 1794799-10-2
M. Wt: 379.335
InChI Key: CQWFNZYCDNWWKO-UHFFFAOYSA-N
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Description

({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-acetylbenzoate is a synthetic organic compound characterized by a trifluoromethylphenyl group linked via a methyl carbamoyl moiety to a 3-acetylbenzoate ester. This structure combines aromatic, carbamate, and ester functionalities, which are common in pharmaceuticals and agrochemicals due to their stability and bioactivity.

Key structural features:

  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability .
  • 3-Acetylbenzoate ester: The acetyl group may modulate electronic properties and reactivity compared to simpler benzoates .

Properties

IUPAC Name

[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 3-acetylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO4/c1-12(24)13-6-4-7-14(9-13)18(26)27-11-17(25)23-10-15-5-2-3-8-16(15)19(20,21)22/h2-9H,10-11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWFNZYCDNWWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The trifluoromethyl group can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the trifluoromethyl group may yield trifluoromethyl alcohols, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorinated compounds in biological processes.

Medicine

In medicine, this compound may serve as a lead compound for developing new pharmaceuticals. Its unique structure can be modified to enhance its therapeutic properties, such as increasing its bioavailability or reducing its toxicity.

Industry

In the industrial sector, this compound can be used in the development of new materials with enhanced properties. For example, its incorporation into polymers can improve their thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of ({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}CARBAMOYL)METHYL 3-ACETYLBENZOATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and triggering specific biological responses .

Comparison with Similar Compounds

Structural Analogues
Compound Name Key Functional Groups Molecular Weight (g/mol) Key Applications Evidence Source
({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-acetylbenzoate Trifluoromethylphenyl, carbamoyl, acetylbenzoate ~400 (estimated) Research compound (potential pharmaceutical) N/A (inferred)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate (Metsulfuron methyl ester) Sulfonylurea, benzoate ester 381.4 Herbicide
2-[(3-Bromobenzoyl)amino]ethyl N-phenylcarbamate Bromobenzoyl, phenylcarbamate 363.21 Research compound
tert-Butyl (2S)-2-[[2,3-difluoro-4-[[...]carbamoyl]methyl]pyrrolidine-1-carboxylate Trifluoromethyl, spiro carbamoyl 853.0 [M+H]+ (LCMS) Pharmaceutical intermediate

Key Observations :

  • Trifluoromethyl vs. Bromo Substituents : The trifluoromethyl group in the target compound offers higher electronegativity and stability compared to bromine in , influencing both reactivity and bioavailability .
  • Carbamoyl vs. Sulfonylurea Linkers : Unlike sulfonylurea herbicides (e.g., metsulfuron methyl ester ), the carbamoyl group in the target compound lacks sulfonyl moieties, reducing acidity and altering target interactions.
Functional and Application Differences
  • Stability : The acetylbenzoate ester may confer greater hydrolytic stability than acetoxy derivatives in (IR peaks at 1719 cm⁻¹ for ester C=O ), which are prone to deacetylation.

Biological Activity

The compound ({[2-(trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3-acetylbenzoate is a synthetic organic molecule notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique structural features, including a trifluoromethyl group, which enhances lipophilicity and may improve membrane permeability. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₈H₁₈F₃N₁O₄
  • Molecular Weight : Approximately 367.32 g/mol
  • Structural Features :
    • Trifluoromethyl group enhances binding affinity.
    • Carbamoyl moiety contributes to biological interactions.
    • Acetylbenzoate component may influence metabolic pathways.

The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The trifluoromethyl group is known to:

  • Increase lipophilicity, facilitating cellular uptake.
  • Enhance binding stability to molecular targets.

Upon entering cells, the compound can modulate enzyme activity and receptor signaling pathways, leading to various biological effects such as:

  • Inhibition of specific enzyme activities.
  • Modulation of metabolic pathways associated with diseases.

Biological Activity

Preliminary studies indicate that This compound exhibits significant biological activity, particularly in the following areas:

Enzyme Inhibition

Research has shown that this compound can inhibit certain enzymes involved in metabolic processes. For example, it has been investigated for its potential to inhibit:

  • Androgen Receptor (AR) : The compound's structure suggests it could interfere with AR signaling, which is crucial in various cancers, particularly prostate cancer .

Anticancer Properties

The compound's ability to modulate pathways linked to cancer progression has been explored:

  • Studies suggest it may possess anticancer properties by targeting metabolic pathways that are dysregulated in cancer cells .

Case Studies and Research Findings

StudyFindings
In vitro studies on AR inhibition Demonstrated that the compound effectively inhibits AR activity, suggesting potential use in treating hormone-dependent cancers .
Cellular uptake assays Showed enhanced permeability due to the trifluoromethyl group, indicating improved bioavailability .
Metabolic pathway modulation Preliminary data indicate that the compound can alter metabolic pathways associated with inflammation and cancer .

Applications in Pharmaceutical Development

Given its promising biological activities, This compound is being considered for various therapeutic applications:

  • Drug Development : The compound's unique properties make it a candidate for further investigation in drug discovery focused on cancer and metabolic disorders.
  • Targeted Therapy : Its mechanism of action suggests potential for targeted therapies that specifically address dysregulated pathways in diseases.

Q & A

Q. How can researchers reconcile discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Create a centralized database of NMR and MS spectra under standardized conditions (solvent, temperature). Use collaborative platforms (e.g., NMRShiftDB) for cross-validation. Apply principal component analysis (PCA) to identify outlier datasets .

Advanced Applications

Q. What strategies optimize its use as a probe in fluorescence microscopy?

  • Methodological Answer : Introduce a fluorophore (e.g., BODIPY) via ester linkage to the benzoate group. Confirm localization using confocal microscopy and Förster resonance energy transfer (FRET) with target proteins. Validate specificity via knockout cell lines .

Q. How can its metabolic pathways be elucidated in vitro?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and NADPH. Use LC-HRMS to identify phase I/II metabolites. Employ software (e.g., MetabolitePilot) to predict fragmentation patterns. Compare with in silico tools like Meteor Nexus .

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